4-(2-Fluorophenyl)sulfanylbutane-1-thiol

Description

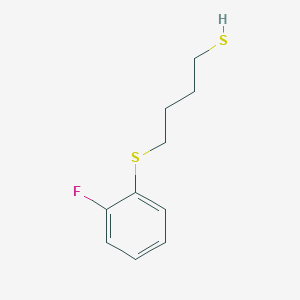

4-(2-Fluorophenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a 2-fluorophenyl group linked via a sulfanyl (thioether) bridge to a butane chain terminating in a thiol (-SH) group.

Properties

IUPAC Name |

4-(2-fluorophenyl)sulfanylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FS2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFYHGIDZBGLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

- Structural Differences :

- Halogen : Chlorine (Cl) at the para position vs. fluorine (F) at the ortho position in the target compound.

- Terminal Group : Alcohol (-OH) vs. thiol (-SH).

- The alcohol group is less acidic (pKa ~16–19) than the thiol (pKa ~10–12), impacting solubility and oxidation susceptibility.

- Source : Structural data from ECHEMI (2022) .

Lufenuron Analogs (e.g., N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)

- Structural Differences :

- Complex sulfonamide backbone vs. the simpler thioether-thiol structure of the target compound.

- Additional trifluoromethyl and hexafluoropropoxyl groups enhance lipophilicity.

- Functional Implications :

- Fluorine-rich substituents improve metabolic stability and binding affinity in agrochemical or pharmaceutical contexts.

- Source : Stability and concentration data from 2008 study .

Stability and Degradation Profiles

Oxazolidinone Derivatives (Compounds 1a and 1b)

- Structural Features: Fluorophenyl groups integrated into oxazolidinone cores with tert-butyl carbamates.

- Stability Observations :

- Degradation in simulated gastric fluid due to hydrolytic cleavage of carbamate groups, highlighting sensitivity to acidic environments.

- Contrasts with the target compound’s thiol group, which may oxidize to disulfides but lacks labile carbamate bonds.

- Source : 2011 stability study .

Pharmacologically Active Thiazole/Pyrimidine Derivatives (e.g., Compounds 14a–14j)**

- Structural Features :

- Fluorophenyl sulfonamide groups coupled with thiazole or pyrimidine heterocycles.

- Variable alkyl/aryl substituents (e.g., ethyl, isopropyl, cyclopropyl) on thiazole rings.

- Functional Implications :

- Heterocycles enhance binding to BRAF/HDAC targets but increase molecular weight and complexity.

- Thiol-free structures (e.g., sulfonamides) reduce oxidative instability compared to the target compound.

- Source : 2022 synthesis and characterization data .

Comparative Data Table

Key Findings and Implications

Functional Group Stability : Thiols offer reactivity but require stabilization strategies (e.g., antioxidants) to prevent oxidation, unlike sulfonamides or alcohols .

Structural Complexity : Heterocyclic systems (e.g., thiazoles) improve pharmacological activity but complicate synthesis and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.